molecular formula C9H12N2O B12221052 Acetamide, 2-[(4-methylphenyl)amino]- CAS No. 5546-18-9

Acetamide, 2-[(4-methylphenyl)amino]-

Cat. No.: B12221052
CAS No.: 5546-18-9
M. Wt: 164.20 g/mol
InChI Key: JIPPLQKITODFEO-UHFFFAOYSA-N
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Description

Acetamide, 2-[(4-methylphenyl)amino]- is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[(4-methylphenyl)amino]- typically involves the reaction of acetamide with 4-methylaniline under specific conditions. One common method is the acylation of 4-methylaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-[(4-methylphenyl)amino]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

Acetamide, 2-[(4-methylphenyl)amino]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-amino-2-methylphenyl)-
  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-

Uniqueness

Acetamide, 2-[(4-methylphenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

CAS No.

5546-18-9

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-(4-methylanilino)acetamide

InChI

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)

InChI Key

JIPPLQKITODFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)N

Origin of Product

United States

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